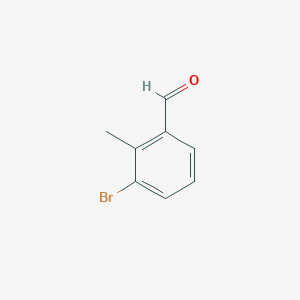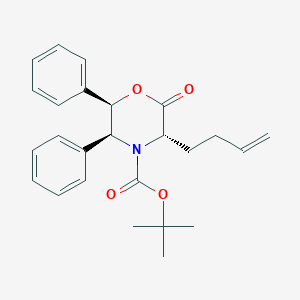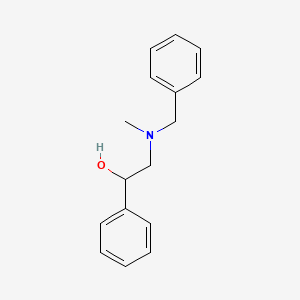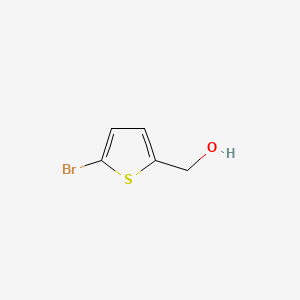
(5-Bromothien-2-yl)methanol
Overview
Description
(5-Bromothien-2-yl)methanol is a chemical compound that is part of the thiophen series, which are heterocyclic compounds containing a sulfur atom. This particular compound is characterized by a bromine atom and a hydroxymethyl group attached to a thiophene ring. The thiophene series is known for its diverse chemical reactivity and is often used in various organic synthesis reactions.
Synthesis Analysis
The synthesis of related brominated thiophen compounds has been explored in the literature. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, a compound with a similar brominated aromatic structure, was achieved through the reaction of 4-bromophenol and benzoyl chloride . Although this does not directly describe the synthesis of (5-Bromothien-2-yl)methanol, it provides insight into the type of reactions that can be used to introduce bromine and hydroxyl functional groups to aromatic systems.
Molecular Structure Analysis
The molecular structure of related brominated compounds has been determined using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone was confirmed to be monoclinic with specific cell dimensions and space group P2(1)/c . This level of structural detail is crucial for understanding the physical properties and reactivity of such compounds. Although the exact structure of (5-Bromothien-2-yl)methanol is not provided, similar analytical techniques would likely be used to determine its molecular structure.
Chemical Reactions Analysis
The reactivity of brominated thiophen compounds has been studied, particularly the kinetics of reactions with substituted anilines. The rate constants for these reactions were measured in methanol, and the sensitivity parameters from Hammett and Bronsted correlations were found to be practically independent of the reactivity of the starting system . This suggests that (5-Bromothien-2-yl)methanol could potentially undergo similar reactions with anilines, providing a pathway for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophen compounds can be inferred from related studies. For instance, the crystallographic data of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone provides information on the density and molecular geometry, which are important for predicting the behavior of the compound under different conditions . The kinetics of reactions with anilines in methanol also give an indication of the solubility and reactivity of such compounds in organic solvents . These properties are essential for the practical application of (5-Bromothien-2-yl)methanol in chemical synthesis.
Scientific Research Applications
Molecular Modeling and Antioxidant Evaluation
A study by Althagafi (2022) explored the synthesis of novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine using (5-bromothien-2-yl)methanol. Quantum chemical calculations were employed to evaluate the electronic and chemical reactivity of these derivatives. Notably, compounds synthesized demonstrated significant antioxidant activities, with some showing higher activity than others, indicating the potential for (5-bromothien-2-yl)methanol derivatives in antioxidant applications (Althagafi, 2022).
Methanol Utilization in Organic Synthesis
Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and H2 source in organic synthesis. They developed a method for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This approach highlights the versatility of methanol in facilitating various chemical transformations, including the production of pharmaceutical agents (Sarki et al., 2021).
Applications in Biological and Synthetic Membranes
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics in biological and synthetic membranes. Their findings revealed that methanol significantly influences the mixing and kinetics of lipid transfer and flip-flop in these membranes. This study suggests the potential role of methanol in understanding membrane dynamics and its implications in biological systems (Nguyen et al., 2019).
Synthesis of Biomimetic Chelating Ligands
A study by Gaynor, McIntyre, and Creutz (2023) described the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process. This compound and its derivatives have potential as precursors for biomimetic chelating ligands, highlighting the use of methanol derivatives in complex organic syntheses (Gaynor, McIntyre, & Creutz, 2023).
Safety And Hazards
The safety information for “(5-Bromothien-2-yl)methanol” indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(5-bromothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRSLMCLMMFHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465749 | |
| Record name | (5-bromothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothien-2-yl)methanol | |
CAS RN |
79387-71-6 | |
| Record name | 5-Bromo-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79387-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-bromothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromothiophen-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



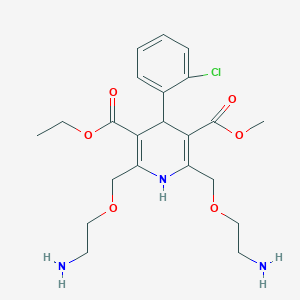
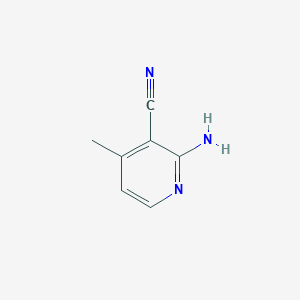
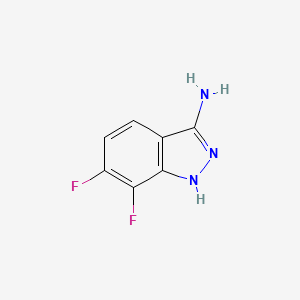
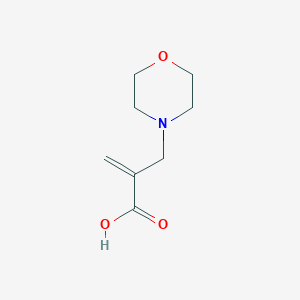
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
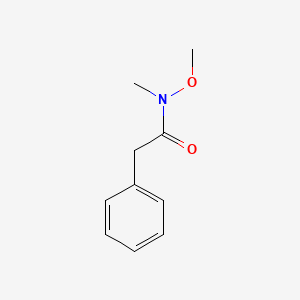
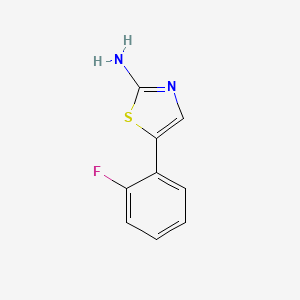
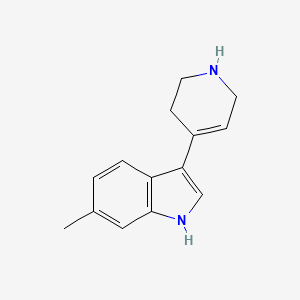
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

